The compound (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine-3-carboxylic acid, which is characterized by a pyrrolidine ring with a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
The compound can be synthesized from pyrrolidine-3-carboxylic acid, which has the CAS number 59378-87-9. Pyrrolidine-3-carboxylic acid itself is commercially available from various chemical suppliers, including Thermo Fisher and Sigma-Aldrich, with a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol .
This compound belongs to the class of amino acids and is classified as a pyrrolidine derivative. Its structure includes both a carboxylic acid and a trifluoromethyl group, which may enhance its biological activity and solubility properties.
The synthesis of (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves several key steps:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in achieving high yields and purities. For example, asymmetric Michael addition reactions are often employed to introduce stereochemistry into the product .
The molecular structure of (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be represented as follows:
The structural representation indicates the presence of a pyrrolidine ring with substituents that include a trifluoromethyl group and an oxycarbonyl moiety.
The compound's stereochemistry is critical for its biological activity, with specific configurations at the 3rd and 4th positions on the pyrrolidine ring influencing its interactions with biological targets.
The compound can undergo various chemical reactions typical for carboxylic acids and amines, including:
Understanding the reactivity of the trifluoromethyl group is essential as it can influence both nucleophilicity and electrophilicity in reactions involving this compound.
The mechanism of action for (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid primarily revolves around its interactions with biological macromolecules such as enzymes or receptors. The presence of both polar and nonpolar functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and ionic interactions.
Studies on similar compounds indicate that the trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability .
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for characterizing this compound's properties .
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has potential applications in:
Research into similar compounds indicates promising results in areas such as anti-inflammatory drugs or inhibitors for specific enzyme classes .
Pyrrolidine derivatives constitute a privileged structural motif in pharmaceutical development due to their bioactive conformations and synthetic versatility. The emergence of (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid represents a strategic evolution within this compound class, building upon decades of research into saturated nitrogen heterocycles. Historically, pyrrolidine scaffolds gained prominence through natural product isolation (e.g., hygrine, nicotine) and their subsequent structural optimization for medicinal applications [6]. The incorporation of carboxylic acid functionality at the C3 position significantly expanded molecular interactions, enabling targeted binding to metalloenzymes and ion channels.
Table 1: Evolution of Functionalized Pyrrolidine Derivatives in Drug Discovery
Compound | Key Structural Features | Therapeutic Applications |
---|---|---|
Proline | Unsubstituted pyrrolidine-2-carboxylic acid | Protein synthesis, collagen stabilizer |
4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid [7] | Aryl substitution at C4, cyano group | Kinase inhibition scaffolds |
(3S,4R)-1-Boc-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid [1] | Chiral trans configuration, trifluoromethylphenyl | Diacylglycerol acyltransferase inhibitors |
(3S,4S)-Target Compound | Cis configuration, trifluoromethyl at C4 | Advanced intermediate in peptidomimetics |
Patent landscapes reveal intense commercial interest in structurally related compounds, with specific emphasis on stereochemically defined pyrrolidinecarboxylic acids. For example, CA2686951C explicitly claims diacylglycerol acyltransferase inhibitors featuring 4-(trifluoromethylphenyl)pyrrolidine-3-carboxylic acid cores, highlighting their metabolic disease applications [5]. Significantly, manufacturers frequently note patent restrictions on commercial distribution of similar compounds like (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 175272-69-2), underscoring their proprietary therapeutic value [1]. These developments establish the synthetic groundwork upon which the cis-configured target compound builds, particularly through stereoselective methods enabling precise spatial placement of the trifluoromethyl pharmacophore.
The (3S,4S) absolute configuration of this pyrrolidine derivative critically determines its molecular recognition properties and biological efficacy. Stereochemical studies demonstrate that cis-3,4-disubstituted pyrrolidines adopt distinct conformational profiles compared to trans-isomers, influencing both binding affinity and metabolic stability. For instance, the cis-orientation of the trifluoromethyl and carboxylic acid groups creates a specific pharmacophore geometry optimized for fitting into hydrophobic enzyme pockets while maintaining hydrogen-bonding capability through the carboxylic acid moiety. This spatial arrangement proves indispensable for high-affinity interactions with biological targets like G-protein-coupled receptors [5].
Empirical evidence highlights dramatic stereochemical effects on physicochemical properties. Comparison of the (3S,4S) target with its (3R,4S)-isomer (CAS 1227844-93-0) reveals significant differences:
Table 2: Stereoisomer Comparison of Functionalized Pyrrolidine Derivatives
Property | (3S,4S)-Isomer | (3R,4S)-Isomer [3] | Unsubstituted Pyrrolidine |
---|---|---|---|
Molecular Weight | 297.27 g/mol | 359.34 g/mol | 71.12 g/mol |
Predicted pKa (COOH) | 4.28 ± 0.40 | 4.23 ± 0.40 | N/A |
Boiling Point | Not reported | 451.1±45.0 °C (Predicted) | 87 °C |
Lipophilicity (LogP) | Increased by trifluoromethyl | Similar enhancement | Low |
The synthesis of enantiopure (3S,4S)-isomers typically employs chiral pool starting materials or asymmetric hydrogenation techniques. Recent innovations in enzymatic resolution and transition metal catalysis now enable >99% enantiomeric excess for such sterically congested cis-pyrrolidines, overcoming historical synthetic challenges [6].
The synergistic combination of the tert-butoxycarbonyl (Boc) protecting group and trifluoromethyl substitution confers unique advantages for synthetic manipulation and bioactivity optimization in this pyrrolidine scaffold:
Trifluoromethyl Group (CF₃):
Boc-Protecting Group:The tert-butoxycarbonyl moiety serves multiple strategic functions beyond conventional amine protection:
Table 3: Comparative Analysis of Protecting Group Strategies for Pyrrolidine-3-carboxylic Acids
Protecting Group | Deprotection Conditions | Compatibility with CF₃ Group | Crystallinity Tendency | Steric Influence |
---|---|---|---|---|
Boc | Mild acid (TFA, HCl) | Excellent | High | Moderate |
Cbz | Hydrogenolysis | Good | Moderate | Low |
Fmoc | Base (piperidine) | Good | Low | High |
Acetyl | Strong acid/base | Fair | Variable | Low |
The Boc group's cost-effectiveness further enhances its industrial utility, with bulk pricing analysis revealing 5-10× cost reduction compared to specialty protecting groups like Fmoc. This economic advantage proves crucial for large-scale synthesis of pharmaceutical intermediates like the target compound [3]. Recent process innovations detailed in patent literature demonstrate that Boc protection enables chromatograph-free purification through crystall-driven diastereomer separation, significantly improving manufacturing efficiency for multigram-scale production of enantiopure (3S,4S)-isomers [6]. The orthogonal protection strategy employing Boc on nitrogen while retaining the free carboxylic acid allows selective functionalization at either site, establishing this protected pyrrolidine as a versatile chiral building block for drug discovery pipelines.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: